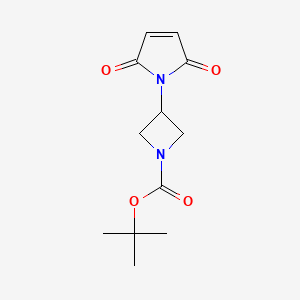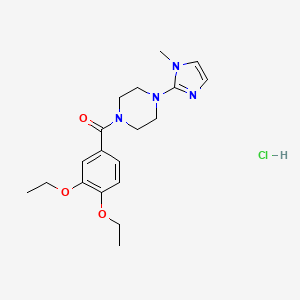
(3,4-diethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains several functional groups, including an imidazole ring, a piperazine ring, and a carbonyl group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The piperazine ring is a six-membered ring with two nitrogen atoms. The carbonyl group consists of a carbon atom double-bonded to an oxygen atom.
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms . The carbonyl group is polar and can participate in hydrogen bonding .Chemical Reactions Analysis
Imidazole rings can participate in a variety of chemical reactions, including N-alkylation and N-acylation . Piperazine rings can also undergo N-alkylation .科学的研究の応用
Antimicrobial Activity
One application of structurally related compounds is in the development of antimicrobial agents. Research by Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives demonstrating variable and modest activity against investigated strains of bacteria and fungi. The study highlights the potential of such compounds in medicinal chemistry research, particularly for their antimicrobial properties (Patel, Agravat, & Shaikh, 2011).
Selective Estrogen Receptor Modulators (SERMs)
Another significant application is the development of Selective Estrogen Receptor Modulators (SERMs). A study by Palkowitz et al. (1997) discovered compounds with estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. Such compounds have substantial implications for treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).
Cancer Research
In cancer research, Ghasemi, Sharifi, and Mojarrad (2020) evaluated a series of piperazin-2-one derivatives for their cytotoxic activities on cancer and normal cell lines. This study underscores the potential of piperazine derivatives in developing novel anticancer agents, offering a promising direction for future therapeutic strategies (Ghasemi, Sharifi, & Mojarrad, 2020).
Antifungal Agents
Research on antifungal agents also utilizes compounds with similar structures. Studies on ketoconazole, a compound with an imidazole ring similar to the query compound, have shown potent antifungal activity. Such research contributes to the development of effective treatments for fungal infections (Heeres, Backx, Mostmans, & van Cutsem, 1979).
Drug Development and Molecular Interaction
Investigations into the molecular interactions of cannabinoid receptor antagonists involve structurally related compounds. These studies provide insights into the development of drugs targeting the cannabinoid system for therapeutic applications, highlighting the utility of such compounds in neuroscience research (Shim et al., 2002).
将来の方向性
特性
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3.ClH/c1-4-25-16-7-6-15(14-17(16)26-5-2)18(24)22-10-12-23(13-11-22)19-20-8-9-21(19)3;/h6-9,14H,4-5,10-13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOHAISDZFSKNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=CN3C)OCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

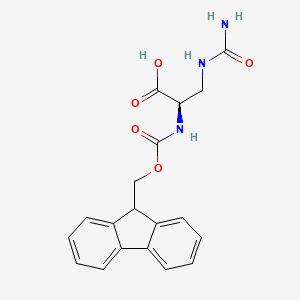
![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2407529.png)
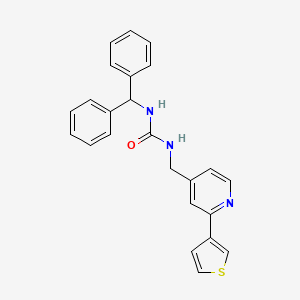
![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)
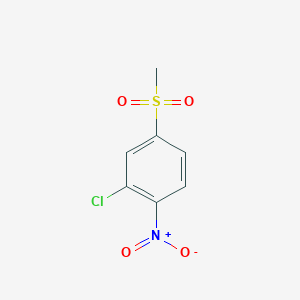
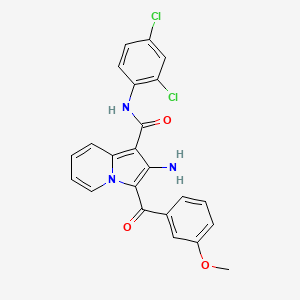
![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)
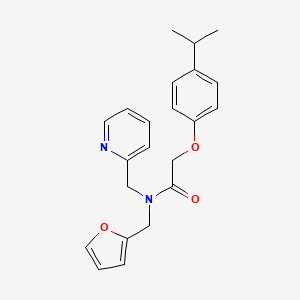
![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)
